molecular formula C20H21ClN2O3S2 B2423455 4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide CAS No. 941901-21-9

4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide

Cat. No.: B2423455
CAS No.: 941901-21-9
M. Wt: 436.97
InChI Key: PASHBVWBPLSGEO-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide is a useful research compound. Its molecular formula is C20H21ClN2O3S2 and its molecular weight is 436.97. The purity is usually 95%.
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Scientific Research Applications

Docking Studies and Crystal Structure Analysis

Compounds with similar structural components have been examined through docking studies and crystal structure analysis to understand their orientation and interaction within biological targets, such as enzymes. For example, tetrazole derivatives have been analyzed for their potential as COX-2 inhibitors, providing a foundation for anti-inflammatory drug development (Al-Hourani et al., 2015).

Heterocyclic Synthesis for Pharmaceutical Applications

Research into the synthesis of heterocyclic compounds, including thienopyridines and other fused derivatives, demonstrates the interest in using complex sulfonamide and cyano functional groups for creating new pharmaceuticals. These synthetic pathways can lead to compounds with potential biological activity, indicating a methodological relevance for the compound (Harb et al., 2006).

Novel Catalytic Applications in Organic Synthesis

Nanosized N-sulfonated Brönsted acidic catalysts have been developed for promoting the synthesis of polyhydroquinoline derivatives, showcasing the role of sulfonamide structures in facilitating efficient, catalyst-driven organic synthesis (Goli-Jolodar et al., 2016).

Anticonvulsant and Anticancer Agent Synthesis

Sulfonamide moieties have been incorporated into azoles showing significant anticonvulsive effects, highlighting their potential use in medical chemistry for the development of new therapeutic agents (Farag et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a thiophene derivative , and thiophene-based analogs have been found to exhibit a variety of biological effects . .

Mode of Action

The mode of action of this compound is not well-documented. As a thiophene derivative, it may interact with its targets through a variety of mechanisms. Thiophene derivatives have been found to exhibit anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Result of Action

As a thiophene derivative, it may have a variety of effects at the molecular and cellular level . .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S2/c21-14-8-10-15(11-9-14)28(25,26)12-4-7-19(24)23-20-17(13-22)16-5-2-1-3-6-18(16)27-20/h8-11H,1-7,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASHBVWBPLSGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C#N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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